1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate
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Overview
Description
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate is an organic compound that features a naphthalene ring substituted with an acetate group and a benzylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate typically involves a multi-step process:
Formation of N-Benzylacetamide: This step involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide.
Alkylation: The N-benzylacetamide is then alkylated using a suitable alkylating agent such as methyl iodide to introduce the methyl group.
Acetylation: The final step involves the acetylation of the naphthalene ring. This can be achieved by reacting 2-naphthol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The acetate group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1-((N-Benzylacetamido)methyl)naphthalene: Lacks the acetate group but has similar structural features.
2-Acetoxynaphthalene: Contains the acetate group but lacks the benzylacetamido group.
N-Benzylacetamide: Contains the benzylacetamido group but lacks the naphthalene ring.
Uniqueness
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate is unique due to the combination of the naphthalene ring, benzylacetamido group, and acetate group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
CAS No. |
6642-13-3 |
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Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[1-[[acetyl(benzyl)amino]methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H21NO3/c1-16(24)23(14-18-8-4-3-5-9-18)15-21-20-11-7-6-10-19(20)12-13-22(21)26-17(2)25/h3-13H,14-15H2,1-2H3 |
InChI Key |
HBVUZSJZPAOEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=C(C=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
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